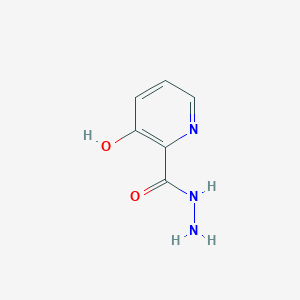

3-Hydroxypyridine-2-carbohydrazide

Description

Properties

CAS No. |

366457-52-5 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

3-hydroxypyridine-2-carbohydrazide |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)5-4(10)2-1-3-8-5/h1-3,10H,7H2,(H,9,11) |

InChI Key |

UODRFTIBORTHRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NN)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Hydroxypyridine-2-carbohydrazide and its derivatives have been explored for their pharmacological properties.

1.1 Neuroprotective Effects

Research indicates that derivatives of 3-hydroxypyridine exhibit neuroprotective effects, particularly in models of ischemic brain injury. For instance, compounds derived from 3-hydroxypyridine have been tested for their ability to mitigate damage following intracerebral hemorrhage in rats. These studies demonstrate significant reductions in brain edema and improvements in neurological outcomes when treated with specific derivatives .

1.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study highlighted the synthesis of salts from 3-hydroxypyridine that displayed high antimicrobial activity against pathogens such as Bacillus cereus and Candida albicans. This suggests potential applications in developing new antimicrobial agents .

1.3 Antioxidant Properties

In addition to its antimicrobial effects, this compound has been investigated for its antioxidant capabilities. The compound's ability to scavenge free radicals positions it as a candidate for formulations aimed at oxidative stress-related conditions .

Agricultural Applications

This compound is also being explored for its potential use in agriculture, particularly as a component in herbicides and pesticides.

2.1 Herbicidal Activity

The compound serves as a building block for synthesizing herbicides that target specific weed species without affecting crops. Its efficacy in this area is attributed to its ability to inhibit key metabolic pathways in target plants, thereby reducing their growth and viability .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a matrix compound in mass spectrometry.

3.1 Matrix-Assisted Laser Desorption/Ionization (MALDI)

The compound is employed as a matrix for nucleotides and proteins in MALDI mass spectrometry analyses. Its properties facilitate the ionization of analytes, enhancing detection sensitivity and accuracy .

Case Studies

The following table summarizes notable case studies involving this compound:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydroxypyridine-2-carbohydrazide with structurally related pyridine derivatives:

Key Observations :

- Hydrogen Bonding vs. Lipophilicity : The hydroxyl and hydrazide groups in This compound enhance solubility and hydrogen-bonding interactions compared to methyl-substituted analogs like 2-Hydrazinyl-3-methylpyridine . However, ester derivatives (e.g., 2-(3-hydroxypyridin-2-yl)-2-oxoethyl benzoate ) exhibit higher lipophilicity due to the benzoate group, which may improve membrane permeability .

Physicochemical Properties

- Solubility : The hydroxyl and polar hydrazide groups in This compound likely confer higher aqueous solubility compared to chloro-substituted derivatives (e.g., 3-Chloro-6-hydrazinylpyridazine ), where the -Cl group reduces polarity .

- Thermal Stability : Hydrazide derivatives generally exhibit moderate thermal stability. For instance, 3-Chloro-6-hydrazinylpyridazine has a reported boiling point of 394.9±37.0°C at 760 mmHg, suggesting similar stability for This compound .

Preparation Methods

Synthesis of 3-Hydroxypyridine-2-carboxylic Acid Esters

The esterification of 3-hydroxypicolinic acid (3-hydroxy-pyridine-2-carboxylic acid) is a critical precursor step. In a representative procedure, 3-hydroxypicolinic acid reacts with methanol in the presence of sulfuric acid under reflux to yield methyl 3-hydroxypicolinate. For example:

Hydrazinolysis to Form 3-Hydroxypyridine-2-carbohydrazide

The ester intermediate is treated with hydrazine hydrate to produce the target carbohydrazide. This method is widely reported for analogous pyridine and pyrazine systems:

-

Reagents : Methyl 3-hydroxypicolinate (1 equiv), hydrazine hydrate (2–3 equiv), ethanol.

-

Conditions : Reflux at 80–85°C for 2–4 hours.

-

Workup : Cooling, filtration, and recrystallization from ethanol/water.

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the ester, displacing methanol to form the hydrazide.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrazinolysis of Ester | Methyl 3-hydroxypicolinate | Hydrazine hydrate, ethanol | Reflux, 2–4 hours | 75–90% | High yield, simple workup | Requires ester synthesis step |

| Acyl Chloride Route | 3-Hydroxypicolinic acid | SOCl, hydrazine | Low-temperature steps | N/A | Direct use of carboxylic acid | Harsh conditions, lower atom economy |

| Furan Ring Expansion | Furfural | Ammonia, iron catalyst | High pressure, 120°C | 10–18% | Sustainable starting material | Low yield, multiple steps required |

Optimization and Scalability Considerations

-

Solvent Choice : Ethanol is preferred for hydrazinolysis due to its polarity and ability to dissolve both hydrazine and ester intermediates.

-

Hydrazine Stoichiometry : A 2–3-fold excess of hydrazine ensures complete conversion of the ester.

-

Temperature Control : Prolonged reflux (>4 hours) may lead to side reactions, such as over-hydrolysis or decomposition .

Q & A

Basic Synthesis: What are the standard protocols for synthesizing 3-hydroxypyridine-2-carbohydrazide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves reacting 3-hydroxypyridine-2-carboxylic acid with hydrazine hydrate under reflux in an ethanol/water mixture. Key steps include:

- Reagent Ratios: A 1:2 molar ratio of carboxylic acid to hydrazine hydrate ensures complete conversion to the carbohydrazide derivative.

- Purity Control: Post-synthesis, recrystallization from hot ethanol or methanol is recommended. Purity should be verified via HPLC (≥98% purity threshold) or NMR spectroscopy (e.g., absence of residual hydrazine peaks at δ 2.5–3.0 ppm) .

Advanced Synthesis: How can microwave-assisted synthesis improve yield or regioselectivity for this compound derivatives?

Methodological Answer:

Microwave irradiation accelerates reaction kinetics and enhances regioselectivity. For example:

- Optimized Conditions: 80–100°C for 15–30 minutes under microwave (300 W) with a catalytic amount of acetic acid. This reduces side products like N-acylated derivatives.

- Yield Improvement: Comparative studies show a 20–30% yield increase over conventional heating due to uniform thermal distribution .

Basic Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR: Confirm the presence of N–H (3200–3400 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches.

- ¹H NMR: Look for hydrazide NH peaks (δ 9.2–9.8 ppm, broad) and pyridine ring protons (δ 7.0–8.5 ppm).

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 168.1 (C₆H₇N₃O₂) .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in tautomeric forms of this compound?

Methodological Answer:

Single-crystal X-ray diffraction can distinguish between keto-enol tautomers by analyzing bond lengths:

- Keto Form: C=O bond ~1.23 Å and N–N bond ~1.38 Å.

- Enol Form: C–O bond ~1.32 Å and conjugated N–N bond ~1.35 Å.

Co-crystallization with metal ions (e.g., Cu²⁺) stabilizes specific tautomers for clearer analysis .

Data Contradiction: How to address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer:

- Source Validation: Cross-check purity data (e.g., HPLC traces) from conflicting studies; impurities ≥2% can skew bioactivity results.

- Experimental Replication: Standardize assay conditions (e.g., solvent: DMSO concentration ≤0.1% to avoid cytotoxicity).

- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Safety & Handling: What are the critical safety protocols for handling this compound in acidic or oxidizing conditions?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles (EN166 standard).

- Reactivity Risks: Avoid strong acids (risk of exothermic decomposition) and oxidizing agents (potential NOx release).

- Waste Management: Neutralize acidic residues with sodium bicarbonate before disposal; segregate organic waste for incineration .

Pharmaceutical Intermediates: How can this compound act as a precursor for antitubercular agents?

Methodological Answer:

- Hydrazone Formation: Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields hydrazone derivatives with enhanced Mycobacterium tuberculosis inhibition (IC₅₀ ≤5 μM).

- Mechanistic Insight: The pyridine ring enhances membrane permeability, while the hydrazide moiety chelates metal cofactors in bacterial enzymes .

Coordination Chemistry: What ligand design principles apply when using this compound in transition-metal complexes?

Methodological Answer:

- Donor Sites: The hydrazide (–NH–CO–NH₂) and hydroxyl groups act as bidentate ligands.

- Metal Preference: Forms stable complexes with Cu²⁺ (square planar geometry) and Fe³⁺ (octahedral geometry).

- Application Example: Cu(II) complexes exhibit SOD-like activity, quantified via cytochrome c assay .

Computational Modeling: How can DFT studies predict the electronic properties of this compound?

Methodological Answer:

- Parameterization: Use B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps (predicting redox behavior).

- Solvent Effects: Include polarizable continuum models (PCM) for aqueous environments.

- Validation: Compare computed IR spectra with experimental data (RMSD ≤10 cm⁻¹) .

Stability Profiling: What accelerated degradation studies are recommended to assess the shelf-life of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.